8-Chloro-1,3,4,4A,5,9B-hexahydro-pyrido[4,3-B]indole-2-carboxylic acid tert-butyl ester
Overview
Description
8-Chloro-1,3,4,4A,5,9B-hexahydro-pyrido[4,3-B]indole-2-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of pyridoindole derivatives. These compounds are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties .
Biochemical Analysis
Biochemical Properties
Tert-Butyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate plays a significant role in biochemical reactions, particularly in inhibiting cancer cell proliferation. It interacts with various enzymes and proteins, including c-Met, a receptor tyrosine kinase involved in cell growth and differentiation . The compound’s interaction with c-Met inhibits its activity, leading to reduced cancer cell proliferation and survival .
Cellular Effects
The effects of tert-Butyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate on cells are profound. It has been shown to inhibit the proliferation of various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . The compound influences cell signaling pathways, particularly those involving c-Met, leading to changes in gene expression and cellular metabolism . This results in decreased cell viability and increased apoptosis in cancer cells .
Molecular Mechanism
At the molecular level, tert-Butyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate exerts its effects by binding to the active site of c-Met . This binding inhibits the kinase activity of c-Met, preventing downstream signaling that promotes cell proliferation and survival . Additionally, molecular dynamics simulations have shown that the compound forms stable interactions with c-Met, further supporting its inhibitory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that the compound maintains its inhibitory effects on cancer cells for several days, but prolonged exposure may lead to reduced efficacy .
Dosage Effects in Animal Models
In animal models, the effects of tert-Butyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate vary with dosage. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety .
Metabolic Pathways
Tert-Butyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy .
Transport and Distribution
Within cells and tissues, tert-Butyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of tert-Butyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate is primarily in the cytoplasm and nucleus . It can enter the nucleus and interact with nuclear proteins, influencing gene expression and cellular function . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1,3,4,4A,5,9B-hexahydro-pyrido[4,3-B]indole-2-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-1,3,4,4A,5,9B-hexahydro-pyrido[4,3-B]indole-2-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the type of reaction but generally involve controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
8-Chloro-1,3,4,4A,5,9B-hexahydro-pyrido[4,3-B]indole-2-carboxylic acid tert-butyl ester has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.
Medicine: Investigated for its potential therapeutic applications in treating cancer, inflammation, and neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Chloro-1,3,4,4A,5,9B-hexahydro-pyrido[4,3-B]indole-2-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cancer cell proliferation, inflammation, or neurodegeneration. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-Chloro-1,3,4,4A,5,9B-hexahydro-pyrido[4,3-B]indole-2-carboxylic acid tert-butyl ester include other pyridoindole derivatives, such as:
- 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole
- 1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity. The presence of the tert-butyl and chloro groups, as well as the specific arrangement of atoms in the pyridoindole core, contribute to its unique properties .
Properties
IUPAC Name |
tert-butyl 8-chloro-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c1-16(2,3)21-15(20)19-7-6-14-12(9-19)11-8-10(17)4-5-13(11)18-14/h4-5,8,12,14,18H,6-7,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSSODRBWFEQDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)C3=C(N2)C=CC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301125202 | |
Record name | 1,1-Dimethylethyl 8-chloro-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301125202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885272-52-6 | |
Record name | 1,1-Dimethylethyl 8-chloro-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885272-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 8-chloro-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301125202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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